2-(Acetylamino)-3-(dioxido-lambda~5~-phosphanyl)propanoate
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Overview
Description
2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an acetylamino group, a hydroxyl group, and a phosphoryl group attached to a propanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of an amino acid derivative followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the presence of solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic effects and its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism by which 2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE exerts its effects involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The phosphoryl group can be involved in phosphorylation reactions, which are critical in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetylamino and phosphoryl derivatives, such as:
- 2-(ACETYLAMINO)-4-(HYDROXYMETHYL PHOSPHINYL)BUTANOIC ACID
- 2-(ACETYLAMINO)HEXANOIC ACID
- N-ACETYLGLUCOSAMINE
Uniqueness
What sets 2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE apart is its specific combination of functional groups, which allows it to participate in a unique set of chemical reactions and interactions. This makes it particularly valuable in research focused on understanding complex biochemical processes and developing new therapeutic agents .
Properties
Molecular Formula |
C5H7NO5P- |
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Molecular Weight |
192.09 g/mol |
IUPAC Name |
2-acetamido-3-phosphopropanoate |
InChI |
InChI=1S/C5H8NO5P/c1-3(7)6-4(5(8)9)2-12(10)11/h4H,2H2,1H3,(H,6,7)(H,8,9)/p-1 |
InChI Key |
AOYBQXRUJPMLSB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC(C[P+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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